molecular formula C18H17ClN2OS B2686139 5-Acetyl-3-allyl-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyridine-3-carbonitrile CAS No. 132351-37-2

5-Acetyl-3-allyl-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyridine-3-carbonitrile

Cat. No.: B2686139
CAS No.: 132351-37-2
M. Wt: 344.86
InChI Key: RAACWZDSRFHLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-3-allyl-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyridine-3-carbonitrile is a sophisticated dihydropyridine derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound is part of the important class of nitrogen-containing heterocycles, which are fundamental structural motifs in more than 85% of all biologically active compounds and approved drugs . Its complex molecular architecture, featuring a 1,2,3,4-tetrahydropyridine core substituted with a 4-chlorophenyl group, an acetyl moiety, an allyl group, and a thiocarbonyl (C=S) functional group, makes it a valuable intermediate for constructing diverse chemical libraries. The specific stereochemistry and substitution pattern on the tetrahydropyridine ring are critical, as similar scaffolds are known to adopt distinct conformations, such as flattened boat conformations, which can influence their biological activity and interaction with biological targets . The presence of the 2-thioxo (thiocarbonyl) group is of particular interest, as this functionality is a key feature in potent inhibitors of enzymes like myeloperoxidase (MPO), which is a target in inflammatory, cardiovascular, and fibrotic diseases . The carbonitrile and acetyl groups provide additional handles for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR). This reagent is provided as a high-purity solid for use in lead compound optimization, mechanistic studies, and the development of new therapeutic agents for a range of disease areas. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-acetyl-4-(4-chlorophenyl)-6-methyl-3-prop-2-enyl-2-sulfanylidene-1,4-dihydropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-4-9-18(10-20)16(13-5-7-14(19)8-6-13)15(12(3)22)11(2)21-17(18)23/h4-8,16H,1,9H2,2-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAACWZDSRFHLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(C(=S)N1)(CC=C)C#N)C2=CC=C(C=C2)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-3-allyl-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydropyridine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing an amine and a carbonyl group can undergo cyclization to form the tetrahydropyridine ring.

    Introduction of Functional Groups: Subsequent steps involve the introduction of various functional groups. For example, the allyl group can be introduced via an allylation reaction, while the acetyl group can be added through acetylation using acetic anhydride or acetyl chloride.

    Thioxo Group Addition: The thioxo group can be introduced by reacting the intermediate compound with sulfur or a sulfur-containing reagent.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl and methyl groups, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can target the carbonyl and nitrile groups, converting them into alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Addition: The double bond in the allyl group can undergo addition reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Sodium methoxide (NaOMe), potassium cyanide (KCN).

    Electrophiles: Bromine (Br₂), hydrogen chloride (HCl).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

    Addition: Formation of saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly if it exhibits bioactive properties.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Acetyl-3-allyl-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyridine-3-carbonitrile would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related heterocycles, emphasizing substituent effects and physicochemical properties.

Substituent Analysis

Compound ID/Name Key Substituents Heterocyclic Core Notable Features
Target Compound Allyl, 4-chlorophenyl, acetyl, thioxo, carbonitrile Tetrahydropyridine High steric bulk; diverse electronic effects from S, Cl, and CN groups
303144-51-6 (3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one) Dichlorobenzyl, methyl Pyranone Enhanced lipophilicity from dichlorobenzyl; keto group for reactivity
400076-09-7 (1-(3,4-dichlorobenzyl)-6-phenyl-2(1H)-pyridinone) Dichlorobenzyl, phenyl Pyridinone Planar aromatic system; potential for π-π stacking interactions
Compounds from Gewald et al. (e.g., thiophene derivatives) Ethylcarboxylate, phenyl Thiophene/Pyrimidine Simpler core; carboxylate groups improve solubility

Research Findings and Gaps

  • Structural Characterization : The compound’s stereochemistry and crystal packing remain unstudied. SHELX-based crystallography (as in ) could resolve these details.
  • Biological Screening: No activity data are reported; comparative studies with analogues like 400076-09-7 are needed.
  • Synthetic Optimization : Improved yields for multi-functionalized tetrahydropyridines require exploration of catalysts or microwave-assisted methods.

Biological Activity

5-Acetyl-3-allyl-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyridine-3-carbonitrile is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a tetrahydropyridine ring with various substituents, including an acetyl group, an allyl group, and a chlorophenyl moiety. The presence of a thioxo group enhances its chemical properties, making it a promising candidate for further biological investigation.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C16H16ClN2OS\text{C}_{16}\text{H}_{16}\text{ClN}_{2}\text{OS}

This compound's structural complexity arises from the combination of functional groups that may contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may serve as an inhibitor for enzymes like acetylcholinesterase (AChE) and urease, which are critical in various biochemical pathways .

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Interaction studies involving molecular docking simulations can provide insights into how this compound interacts with biological targets at the molecular level. These studies may reveal binding affinities and the specific amino acid interactions involved in its efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. For instance:

  • Antibacterial Screening : A series of compounds with structural similarities were tested for antibacterial activity. Results indicated moderate to strong activity against specific bacterial strains .
  • Enzyme Inhibition : Compounds featuring similar thio groups have demonstrated significant inhibitory effects on urease and AChE, suggesting that 5-acetyl-3-allyl derivatives could possess similar capabilities .

Comparative Analysis

A comparative table summarizing related compounds and their biological activities is presented below:

Compound NameStructural FeaturesBiological Activity
5-Acetyl-4-(4-chlorophenyl)-6-methylthio-pyrimidineThio group; pyrimidine ringAntimicrobial
5-Acetylthiazole derivativesThiazole ring; acetyl groupAnticancer
2-Thioxo-pyrrolidine derivativesPyrrolidine ring; thione functionalityAnti-inflammatory

The unique combination of functional groups in 5-acetyl-3-allyl derivatives may enhance its biological activity compared to simpler or less diverse compounds.

Q & A

Q. What are the established synthetic routes for preparing 5-acetyl-3-allyl-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyridine-3-carbonitrile?

The compound can be synthesized via multi-component reactions (MCRs) or cyclization strategies. A common approach involves:

  • Biginelli-like reactions : Condensation of aldehydes, thioureas, and β-keto esters under acidic conditions to form the tetrahydropyridine core .
  • Cyclization of intermediates : For example, heating acetylated precursors with malononitrile and aldehydes in n-butanol, followed by refluxing with ammonium acetate to induce cyclization .
    Key considerations : Solvent choice (e.g., n-butanol for reflux stability), catalyst selection (e.g., ammonium acetate for imine formation), and purification via recrystallization.

Q. How is the structure of this compound validated post-synthesis?

  • X-ray crystallography : Resolves bond angles, stereochemistry, and crystal packing (e.g., analogous compounds in use crystallography for confirmation) .
  • NMR spectroscopy : Assigns proton environments (e.g., allyl group protons at δ 5.2–5.8 ppm, thioxo sulfur at δ 190–200 ppm in 13C^{13}\text{C} NMR).
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass).

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Methodological steps :

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction dilution for precipitation.
  • Catalyst optimization : Substituent-dependent catalysis (e.g., Pd/Cu for cross-coupling in analogous oxazolo-pyridines) .
  • Temperature gradients : Stepwise heating (e.g., 80°C for condensation, 120°C for cyclization) minimizes side reactions.
    Data-driven example : A study on structurally related pyrimidinones achieved a 72% yield using DMF and ammonium acetate under reflux .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

Common challenges :

  • Signal overlap in NMR : Allyl and acetyl protons may obscure aromatic signals. Resolution: Use 13C^{13}\text{C}-DEPT or 2D NMR (COSY, HSQC).
  • Crystallization difficulties : Bulky substituents (e.g., 4-chlorophenyl) hinder crystal growth. Solution: Slow evaporation from DCM/hexane mixtures.
    Case study : A spiro-thienopyrimidine analog required 15% DMF in hexane for single-crystal growth .

Q. How do substituents (e.g., allyl, 4-chlorophenyl) influence reactivity in downstream modifications?

  • Allyl group : Participates in Heck coupling or epoxidation, but steric hindrance may limit accessibility.
  • 4-Chlorophenyl : Electron-withdrawing effect stabilizes intermediates during nucleophilic substitution.
    Example : In thieno[3,2-d]pyrimidine derivatives, chloro substituents enhance electrophilic aromatic substitution rates by 40% compared to methoxy analogs .

Data Contradiction and Mechanistic Analysis

Q. How to reconcile discrepancies in reported synthetic yields for similar tetrahydropyridines?

Factors causing variability :

  • Purity of starting materials : Commercial thioureas may contain traces of urea, reducing reactivity.
  • Ambient moisture : Hydrolysis of nitrile groups in humid conditions lowers yields.
    Resolution : Compare reaction conditions across studies. For instance, yields for analogous compounds dropped from 75% to 52% when reactions were conducted without inert atmospheres .

Q. What mechanistic insights explain the regioselectivity of the thioxo group in this compound?

  • Thiocarbonyl vs. carbonyl preference : The thioxo group forms via thiourea incorporation in MCRs, favored by lower activation energy (ΔG‡ ≈ 15 kcal/mol for thiourea vs. 22 kcal/mol for urea in DFT studies) .
  • Steric effects : Allyl and 4-chlorophenyl groups direct thioxo placement to the 2-position to minimize steric clash.

Advanced Methodological Design

Q. How to design a stability study for this compound under physiological conditions?

Protocol :

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation by UV-spectroscopy.
    Reference : A related carbonitrile showed 90% stability at pH 7.4 but degraded to amides at pH < 3 .

Q. What computational tools predict the bioactivity of this compound?

  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs).
  • QSAR models : Correlate substituent electronegativity (e.g., Cl, CN) with predicted IC50 values.
    Example : A thieno-pyrimidine analog exhibited predicted binding affinity (ΔG = -9.2 kcal/mol) for EGFR kinase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.